molecular formula C33H28N2O6 B557181 (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid CAS No. 201473-90-7

(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

Cat. No. B557181
M. Wt: 548.6 g/mol
InChI Key: CEEGOSWFFHSPHM-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a compound with the molecular formula C29H30N2O6 . It is a solid substance and is considered a useful research compound.


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C29H30N2O6/c1-29 (2,3)37-28 (35)30-19-14-12-18 (13-15-19)16-25 (26 (32)33)31-27 (34)36-17-24-22-10-6-4-8-20 (22)21-9-5-7-11-23 (21)24/h4-15,24-25H,16-17H2,1-3H3, (H,30,35) (H,31,34) (H,32,33)/t25-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 502.57 g/mol .

Scientific Research Applications

Chemical Synthesis and Biomaterial Development

This compound's structure, featuring both amino and carboxylic functional groups, positions it as a versatile reagent in the synthesis of polymers, functional materials, and possibly in drug synthesis methodologies. Its application in creating polymers and functional materials stems from its reactivity, which allows for the formation of various derivatives that can serve as monomers or crosslinking agents. The amino and carboxylic groups enable it to participate in condensation reactions, potentially leading to the development of biodegradable polymers, which are of significant interest for sustainable materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Biotechnological Applications

In biotechnology, its derivatives could be explored for enzyme inhibition or as a substrate for biocatalysis, considering the growing interest in using organic compounds for green chemistry applications. The specific reactivity of the compound could be harnessed to design inhibitors for enzymes of interest in medical research or to create specific reaction conditions for the production of pharmaceuticals (Jarboe, Royce, & Liu, 2013).

Pharmaceutical and Medical Research

Although direct applications in drug development or as a pharmacological agent were excluded, the potential of "(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid" and its derivatives in the synthesis of drug molecules or biomaterials for medical applications should not be overlooked. Its role in synthesizing new compounds could lead to the development of novel therapeutic agents, especially in the realm of targeted drug delivery systems where the specificity and reactivity of functional groups are crucial (Zhang et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are represented by the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEGOSWFFHSPHM-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373238
Record name Fmoc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

CAS RN

201473-90-7
Record name Fmoc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.